BI-99179
Overview
Description
BI 99179 is a potent and selective inhibitor of fatty acid synthase (FAS), an enzyme crucial for lipid metabolism. This compound has been extensively studied for its potential therapeutic applications in diseases related to lipid metabolism, such as obesity and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI 99179 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and cyclopentane rings .
Industrial Production Methods
Industrial production of BI 99179 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production would require stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BI 99179 primarily undergoes reactions typical of organic compounds containing amide and cyclopentane functional groups. These reactions include:
Oxidation: BI 99179 can undergo oxidation reactions, particularly at the cyclopentane ring.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentane ring can lead to the formation of ketones or carboxylic acids .
Scientific Research Applications
BI 99179 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fatty acid synthase and its effects on lipid metabolism.
Biology: Employed in cellular studies to understand the role of fatty acid synthase in cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating obesity, cancer, and viral infections.
Industry: Utilized in the development of new drugs targeting lipid metabolism-related diseases.
Mechanism of Action
BI 99179 exerts its effects by selectively inhibiting the fatty acid synthase enzyme. This enzyme is responsible for the synthesis of long-chain fatty acids from acetyl-coenzyme A and malonyl-coenzyme A. By inhibiting this enzyme, BI 99179 disrupts lipid metabolism, leading to reduced lipid synthesis and accumulation. The compound binds to the ketoacyl reductase domain of the enzyme, preventing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
GSK2194069: Another inhibitor of fatty acid synthase, but with a different binding mechanism.
Fasnall: A selective inhibitor that acts through co-factor binding sites.
Betulin: A naturally occurring triterpene with inhibitory effects on fatty acid synthase.
Uniqueness
BI 99179 is unique due to its high potency and selectivity for fatty acid synthase. It exhibits significant peripheral and central exposure upon oral administration, making it a valuable tool for both in vitro and in vivo studies. Additionally, its ability to inhibit fatty acid synthase at nanomolar concentrations sets it apart from other inhibitors .
Properties
IUPAC Name |
(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDIGJKJPNFFD-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CC[C@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336351 | |
Record name | (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291779-76-4 | |
Record name | BI-99179 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291779764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3S)-N-[4-(1,3-Benzoxazol-2-yl)phenyl]-N-methyl-3-(propionylamino)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201336351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BI-99179 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2JB42BBP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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